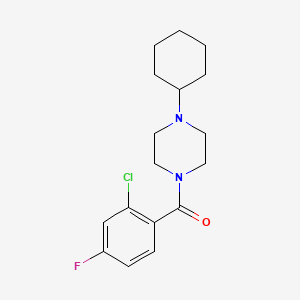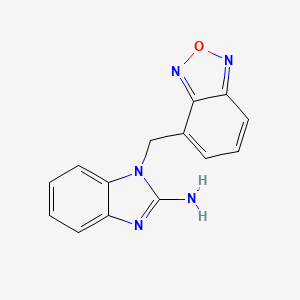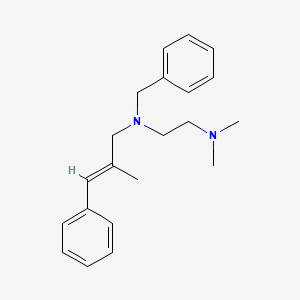![molecular formula C17H18ClNO4 B5361147 N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5361147.png)
N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide, also known as QA-2, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential therapeutic applications. QA-2 belongs to the family of benzamide derivatives and is known to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and antioxidant effects by modulating the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling.
实验室实验的优点和局限性
N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. This compound also exhibits potent anti-inflammatory and antioxidant properties, making it a useful tool for studying the mechanisms of inflammation and oxidative stress. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for the study of N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide. One potential area of research is the development of this compound analogs with improved solubility and potency. Another potential direction is the investigation of the mechanism of action of this compound and its potential targets. Additionally, this compound could be studied for its potential therapeutic applications in various inflammatory diseases and cancer. Finally, the use of this compound in combination with other drugs could be explored to enhance its therapeutic efficacy.
Conclusion
This compound is a promising compound with potent anti-inflammatory and antioxidant properties that has garnered significant attention in the field of scientific research. The synthesis method of this compound involves the reaction between 3,5-dimethoxybenzoic acid and 2-(4-chlorophenoxy)ethylamine. This compound has been extensively studied for its potential therapeutic applications, and it has been found to exhibit a range of biochemical and physiological effects. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of this compound, including the development of analogs with improved solubility and potency, investigation of its mechanism of action, and exploration of its therapeutic applications in various diseases.
合成方法
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide involves the reaction between 3,5-dimethoxybenzoic acid and 2-(4-chlorophenoxy)ethylamine in the presence of thionyl chloride. The reaction yields this compound as a white crystalline solid with a purity of over 98%.
科学研究应用
N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases. This compound has also been found to exhibit antitumor activity and has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-21-15-9-12(10-16(11-15)22-2)17(20)19-7-8-23-14-5-3-13(18)4-6-14/h3-6,9-11H,7-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOHIWTWGTULMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCOC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3'S*,4'S*)-1'-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1,3'-bipyrrolidin-4'-ol](/img/structure/B5361067.png)
![7-methyl-2-(4-morpholinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5361072.png)
![2-[2-(3-bromo-4,5-diethoxyphenyl)vinyl]quinoline](/img/structure/B5361082.png)



![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5361120.png)
![3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid](/img/structure/B5361126.png)



![1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-2-[2-(4-nitrophenoxy)ethylidene]indoline](/img/structure/B5361142.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5361153.png)
![N-[1-(4-ethoxyphenyl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B5361175.png)